molecular formula C11H6BrN3O3 B1663302 MRZ 2-514

MRZ 2-514

Cat. No.: B1663302
M. Wt: 308.09 g/mol
InChI Key: AXFGZZXFEDISAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MRZ 2-514 is a compound known for its role as an antagonist of the strychnine-insensitive modulatory site of the N-methyl-D-aspartate receptor (glycineB). This compound has a molecular formula of C₁₁H₆BrN₃O₃ and a molecular weight of 308.09 g/mol

Scientific Research Applications

MRZ 2-514 has a wide range of applications in scientific research, including:

Mechanism of Action

MRZ 2-514 acts as an antagonist at the strychnine-insensitive modulatory site of the NMDA receptor (glycineB), with a Ki of 33 μM . It has been shown to have activity against peak AMPA-induced currents with IC50 values of 72.7 μM .

Preparation Methods

The synthesis of MRZ 2-514 involves several steps, including the formation of the pyridazinoquinolinone core structure. The reaction conditions typically involve the use of bromine and other reagents to introduce the bromine atom into the structure .

Chemical Reactions Analysis

MRZ 2-514 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

MRZ 2-514 is unique due to its specific antagonistic action on the glycineB site of the N-methyl-D-aspartate receptor. Similar compounds include:

These compounds share some similarities with this compound but differ in their specific interactions and effects on the N-methyl-D-aspartate receptor.

Properties

IUPAC Name

8-bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN3O3/c12-6-1-2-8-5(3-6)4-7-9(15(8)18)11(17)14-13-10(7)16/h1-4,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFGZZXFEDISAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C3C(=C(N=NC3=O)O)N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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